2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415627
InChI: InChI=1S/C12H17FO2/c1-8(2)12(3,14)9-5-6-11(15-4)10(13)7-9/h5-8,14H,1-4H3
SMILES: CC(C)C(C)(C1=CC(=C(C=C1)OC)F)O
Molecular Formula: C12H17FO2
Molecular Weight: 212.26 g/mol

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol

CAS No.:

VCID: VC13415627

Molecular Formula: C12H17FO2

Molecular Weight: 212.26 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol -

Description

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol is an organic compound with the molecular formula C12H17FO2C_{12}H_{17}FO_{2} and a molecular weight of 212.26 g/mol. It is classified as a substituted phenyl alcohol, characterized by the presence of fluorine and methoxy functional groups on its aromatic ring, along with a tertiary alcohol moiety in its aliphatic chain .

Visual Representation

The compound's structure includes:

  • A phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position.

  • A tertiary alcohol group attached to a branched aliphatic chain.

PropertyValue
Molecular FormulaC12H17FO2C_{12}H_{17}FO_{2}
Molecular Weight212.26 g/mol
Functional GroupsFluorine, Methoxy, Alcohol

Reactivity

This compound contains:

  • A tertiary alcohol group, which may undergo reactions such as dehydration or oxidation under appropriate conditions.

  • An aromatic ring with electron-donating (methoxy group) and electron-withdrawing (fluorine atom) substituents, influencing its reactivity in electrophilic aromatic substitution reactions.

Potential Applications

While specific applications for this compound are not widely documented, compounds with similar structures are often investigated for:

  • Pharmaceutical applications due to their functional group diversity.

  • Use as intermediates in organic synthesis for more complex molecules.

Research Context

The presence of fluorine in organic molecules is known to enhance bioactivity, suggesting potential research interest in medicinal chemistry. Additionally, the methoxy group can improve solubility and modify pharmacokinetic properties.

Spectroscopic Data

Although specific experimental data for this compound are unavailable in the provided sources, typical analyses include:

  • NMR Spectroscopy: Identification of chemical shifts for protons in the aromatic ring, methyl groups, and hydroxyl group.

  • Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation patterns.

Computational Analysis

The compound's descriptors were computed using PubChem tools:

  • LogP: Suggesting lipophilicity.

  • Polar Surface Area (PSA): Indicating potential permeability across biological membranes.

Product Name 2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol
Molecular Formula C12H17FO2
Molecular Weight 212.26 g/mol
IUPAC Name 2-(3-fluoro-4-methoxyphenyl)-3-methylbutan-2-ol
Standard InChI InChI=1S/C12H17FO2/c1-8(2)12(3,14)9-5-6-11(15-4)10(13)7-9/h5-8,14H,1-4H3
Standard InChIKey SQXZUUOKRYYTMC-UHFFFAOYSA-N
SMILES CC(C)C(C)(C1=CC(=C(C=C1)OC)F)O
Canonical SMILES CC(C)C(C)(C1=CC(=C(C=C1)OC)F)O
PubChem Compound 62796776
Last Modified Jan 05 2024

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